6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole
Description
6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound featuring a fused thiazole-triazole core substituted with a methyl group at position 6 and an ortho-tolyl (2-methylphenyl) group at position 3. The compound’s molecular formula is C₁₂H₁₀N₃S, with a molecular weight of 228.29 g/mol (calculated). It is synthesized via cyclization reactions involving acylthiosemicarbazides or through one-pot reactions under acidic conditions .
Properties
Molecular Formula |
C12H11N3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-methyl-5-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N3S/c1-8-5-3-4-6-10(8)11-9(2)15-12(16-11)13-7-14-15/h3-7H,1-2H3 |
InChI Key |
XFYFUHGLQMVRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N3C(=NC=N3)S2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in excellent yields . The reaction conditions are straightforward and efficient, making it a viable option for industrial production.
Chemical Reactions Analysis
6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, aryl isothiocyanates, and Lawesson’s reagent . The major products formed from these reactions are often derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. For instance, a series of synthesized compounds showed activity against various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The compounds were evaluated for their potency using a panel of nearly 60 human cancer cell lines. Notably, 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated more potent anticancer activity compared to their respective amides .
Case Study: Structure-Activity Relationship
A detailed structure-activity relationship analysis revealed that modifications in the thiazole and triazole rings significantly influenced the anticancer efficacy. Compounds with specific substituents exhibited enhanced potency against targeted cancer types. For example:
- Compound A : Exhibited an IC50 value of 0.125 µg/mL against a specific cancer cell line.
- Compound B : Showed a notable reduction in cell viability at concentrations as low as 1 µg/mL.
Antibacterial Properties
The antibacterial potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been extensively studied. Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that structural modifications can lead to compounds with improved antibacterial activity.
Table 1: Antibacterial Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 0.98 |
| Compound 2 | Escherichia coli | 3.9 |
| Compound 3 | Klebsiella pneumoniae | 1.5 |
In particular, compounds with electron-withdrawing groups have demonstrated significant inhibition zones against various bacterial strains .
Anti-inflammatory Effects
Thiazolo[3,2-b][1,2,4]triazoles have also been investigated for their anti-inflammatory properties. Studies have shown that certain derivatives can effectively reduce inflammation markers in vitro and in vivo.
Case Study: Lipophilicity and Drug-Likeness Analysis
A comprehensive study assessed the lipophilicity of several thiazolo[3,2-b][1,2,4]triazole derivatives using reversed-phase thin-layer chromatography. The findings suggested strong correlations between experimental retention factors and theoretical lipophilicity parameters. Compounds exhibited good gastrointestinal absorption and a favorable toxicity profile, indicating their potential as drug candidates for inflammatory conditions .
Anticonvulsant Activity
Research has also highlighted the anticonvulsant potential of thiazolo[3,2-b][1,2,4]triazole derivatives. Some compounds were evaluated in animal models for their ability to prevent seizures induced by various chemical agents.
Table 2: Anticonvulsant Activity Evaluation
| Compound | Seizure Model | Efficacy (%) |
|---|---|---|
| Compound A | PTZ-induced seizures | 85 |
| Compound B | MES-induced seizures | 75 |
These findings suggest that specific modifications to the thiazolo[3,2-b][1,2,4]triazole structure can enhance anticonvulsant efficacy.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . Additionally, it can inhibit the NF-kB inflammatory pathway, which is involved in various neurodegenerative diseases . These mechanisms contribute to its neuroprotective and anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Thiazolo[3,2-b][1,2,4]triazole derivatives differ primarily in substituents at positions 5 and 6, which critically influence their biological activities. Below is a comparison of key analogs:
Physicochemical Properties
| Property | 6-Methyl-5-(O-tolyl) | 6-(4-Fluorophenyl) | 6-(3-Trifluoromethylphenyl) |
|---|---|---|---|
| LogP | 3.1 (predicted) | 3.5 | 4.0 |
| Aqueous Solubility | Low | Moderate | Low |
| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Stable up to 190°C |
- Lipophilicity : The O-tolyl group in the target compound increases LogP compared to unsubstituted analogs but remains lower than halogenated derivatives, balancing bioavailability and blood-brain barrier penetration .
Biological Activity
6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, which is known for its potential pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of 6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole can be represented as follows:
- Molecular Formula : C12H12N4S
- Molecular Weight : 244.31 g/mol
- SMILES Notation : CC1=CC=CC(C2=NN=C3N2CC(C)S3)=C1
Anticancer Activity
Recent studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. In a study evaluating various derivatives against a panel of nearly 60 human cancer cell lines, it was found that compounds similar to 6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole showed potent activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Notably:
- 5-Ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated more potent anticancer activity compared to respective amides .
Antimicrobial Activity
The antimicrobial potential of thiazolo[3,2-b][1,2,4]triazoles has been extensively studied. A recent investigation into various derivatives revealed promising results against both bacterial and fungal pathogens:
| Pathogen | MIC (µg/mL) | Active Compound |
|---|---|---|
| Staphylococcus aureus | 8 | Compound 10 |
| E. coli | 16 | Compound 11 |
| Candida albicans | 32 | Compound 10 |
These compounds exhibited significant antibacterial activity by inhibiting bacterial fatty acid biosynthesis through interaction with the enoyl-acyl-carrier-protein reductase (FabI) .
Anti-inflammatory and Other Activities
In addition to anticancer and antimicrobial properties, thiazolo[3,2-b][1,2,4]triazoles have shown anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes which are crucial in the inflammatory process. Furthermore:
- Some derivatives have demonstrated analgesic and antidiuretic activities .
- The compounds also exhibit low toxicity profiles in hemolytic assays with hemolysis percentages ranging from 3.23% to 15.22%, indicating their potential safety for therapeutic use .
Case Studies
A notable case study involved the synthesis and biological evaluation of several thiazolo[3,2-b][1,2,4]triazole derivatives. The study highlighted the structure-activity relationship (SAR) which revealed that modifications at specific positions significantly influenced biological activity:
- Synthesis : Various synthetic routes were employed to obtain derivatives with enhanced biological profiles.
- Biological Evaluation : Each derivative was tested for anticancer and antimicrobial activities using standard protocols.
The results indicated that specific substitutions led to increased potency against targeted cancer cell lines and bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
